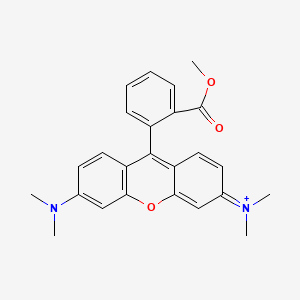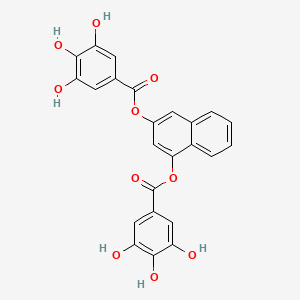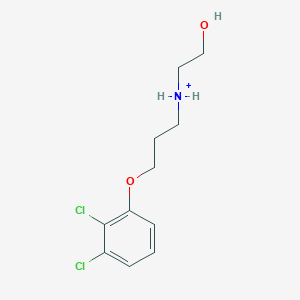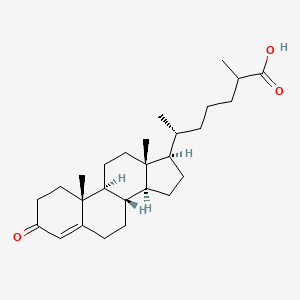
TMRM
Übersicht
Beschreibung
Tetramethylrhodamine, methyl ester, perchlorate (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that is readily sequestered by active mitochondria. It is widely used as a mitochondrial membrane potential indicator in various biological and medical research applications. This compound accumulates in active mitochondria with intact membrane potentials, emitting a bright signal if the cells are healthy and have functioning mitochondria. Upon loss of the mitochondrial membrane potential, this compound accumulation ceases, and the signal dims or disappears .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: TMRM wird durch eine Reihe von chemischen Reaktionen synthetisiert, bei denen Methylestergruppen in die Tetramethylrhodamine-Struktur eingeführt werden. Die Synthese beinhaltet typischerweise die Veresterung von Tetramethylrhodamin mit Methanol in Gegenwart eines sauren Katalysators. Die Reaktionsbedingungen umfassen die Aufrechterhaltung einer kontrollierten Temperatur und eines pH-Werts, um die erfolgreiche Bildung des Methylesterderivats zu gewährleisten.
Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound in größeren Mengen unter optimierten Reaktionsbedingungen hergestellt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und pH-Wert. Das Endprodukt wird durch Verfahren wie Kristallisation und Chromatographie gereinigt, um die gewünschte Qualität zu erhalten .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen eingehen, die zur Bildung von oxidierten Derivaten führen.
Reduktion: Die Verbindung kann auch an Reduktionsreaktionen teilnehmen, was zu reduzierten Formen von this compound führt.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen am Molekül durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können unter kontrollierten Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile oder Elektrophile können je nach gewünschter Substitutionsreaktion verwendet werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und physikalische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
TMRM hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter, aber nicht beschränkt auf:
Chemie: Wird als fluoreszierende Sonde verwendet, um chemische Reaktionen und molekulare Wechselwirkungen zu untersuchen.
Biologie: Wird eingesetzt, um das mitochondriale Membranpotential in lebenden Zellen zu beurteilen, was Einblicke in die Zellgesundheit und -funktion liefert.
Medizin: Wird in der Forschung an mitochondrialen Erkrankungen, Apoptose und anderen Zellprozessen eingesetzt.
Industrie: Angewandt in Hochdurchsatz-Screening und Hochgehalt-Analyse für die Wirkstoffforschung und -entwicklung
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es sich in aktiven Mitochondrien mit intakten Membranpotentialen anreichert. Die Anreicherung wird vom elektrochemischen Gradienten über die mitochondriale Membran angetrieben. Gesunde Mitochondrien halten einen Unterschied im elektrischen Potential zwischen dem Inneren und Äußeren des Organells aufrecht, das als Membranpotential bezeichnet wird. This compound, ein kationischer Farbstoff, wird vom negativ geladenen Inneren der Mitochondrien angezogen. Beim Verlust des mitochondrialen Membranpotentials hört die this compound-Anreicherung auf und das Signal wird schwächer oder verschwindet .
Ähnliche Verbindungen:
Tetramethylrhodamin, Ethylester (TMRE): Ähnlich wie this compound, jedoch mit Ethylestergruppen anstelle von Methylestergruppen.
Rhodamin 123: Ein weiterer mitochondrialer Farbstoff mit unterschiedlichen spektralen Eigenschaften.
MitoTracker Red: Ein im Handel erhältlicher mitochondrialer Farbstoff mit unterschiedlichen chemischen Eigenschaften.
Vergleich: this compound ist einzigartig in seiner Fähigkeit, ein helles und stabiles Signal in der Lebendzellimágenes zu liefern, was es für dynamische Studien des mitochondrialen Membranpotentials sehr gut geeignet macht. Im Vergleich zu TMRE hat this compound leicht unterschiedliche spektrale Eigenschaften, die in bestimmten experimentellen Aufbauten von Vorteil sein können. Rhodamin 123 und MitoTracker Red dienen auch ähnlichen Zwecken, können sich aber in Bezug auf ihre Akkumulationskinetik, Photostabilität und Kompatibilität mit anderen Fluoreszenzfarbstoffen unterscheiden .
Wirkmechanismus
TMRM exerts its effects by accumulating in active mitochondria with intact membrane potentials. The accumulation is driven by the electrochemical gradient across the mitochondrial membrane. Healthy mitochondria maintain a difference in electrical potential between the interior and exterior of the organelle, referred to as the membrane potential. This compound, being a cationic dye, is attracted to the negatively charged interior of the mitochondria. Upon loss of the mitochondrial membrane potential, this compound accumulation ceases, and the signal dims or disappears .
Vergleich Mit ähnlichen Verbindungen
Tetramethylrhodamine, Ethyl Ester (TMRE): Similar to TMRM but with ethyl ester groups instead of methyl ester groups.
Rhodamine 123: Another mitochondrial dye with different spectral properties.
MitoTracker Red: A commercially available mitochondrial dye with distinct chemical properties.
Comparison: this compound is unique in its ability to provide a bright and stable signal in live cell imaging, making it highly suitable for dynamic studies of mitochondrial membrane potential. Compared to TMRE, this compound has slightly different spectral properties, which can be advantageous in certain experimental setups. Rhodamine 123 and MitoTracker Red also serve similar purposes but may differ in terms of their accumulation kinetics, photostability, and compatibility with other fluorescent dyes .
Eigenschaften
IUPAC Name |
[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWRKBQQBUDAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N2O3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4,7-difluoro-N-[[2-methoxy-5-(4-pyridinyl)phenyl]methyl]-N-trans-4-(methylamino)cyclohexyl]benzo[b]thiophene-2-carboxamide](/img/structure/B1663737.png)

![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron](/img/structure/B1663739.png)
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron](/img/structure/B1663740.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1663741.png)
![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)





![4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B1663752.png)
![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)

